molecular formula C8H7BrN2 B1519882 4-Bromo-7-methyl-1H-indazole CAS No. 1159511-74-6

4-Bromo-7-methyl-1H-indazole

Cat. No.: B1519882
CAS No.: 1159511-74-6
M. Wt: 211.06 g/mol
InChI Key: JTFKASPFJNQUBL-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-1H-indazole is a brominated derivative of 1H-indazole, a nitrogen-containing heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metals such as palladium or copper to catalyze the bromination and methylation reactions.

  • Reductive Cyclization Reactions: Another method includes reductive cyclization reactions, where precursors undergo cyclization followed by reduction to form the desired compound.

  • Consecutive Formation of C–N and N–N Bonds: This method involves the consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Brominated and methylated indazole derivatives.

  • Reduction: Reduced indazole derivatives.

  • Substitution: Substituted indazole derivatives with various functional groups.

Mechanism of Action

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to the inhibition, regulation, and/or modulation of the activity of these kinases . This interaction can result in changes in the cell cycle and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-7-methyl-1H-indazole are likely related to the cell cycle and cell volume regulation, given its potential targets . The downstream effects of these pathways can include alterations in cell proliferation and cell volume, which can have significant impacts on cellular function and health .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is soluble in some organic solvents, such as dichloromethane and ethanol, but is insoluble in water . This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to changes in cell cycle progression and cell volume regulation, given its potential targets . This could result in altered cell proliferation and cell volume, potentially impacting cellular function and health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal temperature and pressure conditions . It should be stored at 2-8°c to maintain its stability .

Scientific Research Applications

4-Bromo-7-methyl-1H-indazole has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Bromo-7-methyl-1H-indazole is similar to other brominated and methylated indazole derivatives, but it stands out due to its unique structural features and reactivity. Some similar compounds include:

  • 4-Bromo-1H-indazole

  • 7-Methyl-1H-indazole

  • Other brominated indazoles

These compounds share similarities in their core structure but differ in their substituents and properties.

Properties

IUPAC Name

4-bromo-7-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFKASPFJNQUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657242
Record name 4-Bromo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-74-6
Record name 4-Bromo-7-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-7-methyl-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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